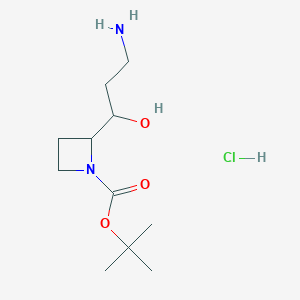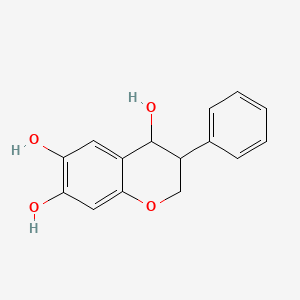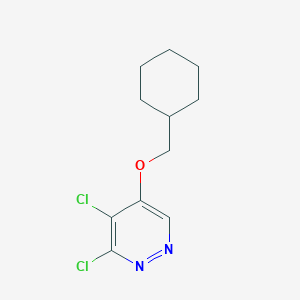
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced derivatives with saturated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
科学的研究の応用
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both amino and hydroxyl functional groups on the propyl side chain, which provides additional sites for chemical modification and interaction with biological targets. This dual functionality enhances its versatility in synthetic chemistry and its potential biological activities.
特性
分子式 |
C11H23ClN2O3 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
tert-butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12;/h8-9,14H,4-7,12H2,1-3H3;1H |
InChIキー |
NTLPYBLNJURVJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC1C(CCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)

![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)





amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)


